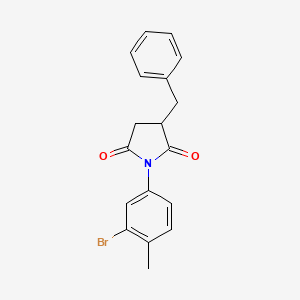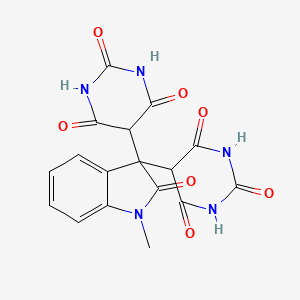![molecular formula C25H21ClN2O7 B15005267 methyl 4-(5-chloro-3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate](/img/structure/B15005267.png)
methyl 4-(5-chloro-3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(5-chloro-3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate is a complex organic compound that features a benzofuran ring, a phthalimide moiety, and a butanoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-chloro-3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate phenol derivatives with aldehydes or ketones under acidic conditions.
Introduction of the Phthalimide Moiety: The phthalimide group is introduced via a nucleophilic substitution reaction, where a suitable phthalic anhydride derivative reacts with an amine.
Attachment of the Butanoyl Group: The butanoyl group is attached through an acylation reaction, often using butanoyl chloride in the presence of a base such as pyridine.
Final Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group on the benzofuran ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Cell Signaling Studies: It can be used to study cell signaling pathways due to its structural similarity to certain natural products.
Medicine
Drug Development: The compound is being investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of methyl 4-(5-chloro-3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with cell surface receptors, modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-3-carboxylate
Uniqueness
Methyl 4-(5-chloro-3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate is unique due to its combination of a benzofuran ring, a phthalimide moiety, and a butanoyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C25H21ClN2O7 |
|---|---|
Molekulargewicht |
496.9 g/mol |
IUPAC-Name |
methyl 4-[5-chloro-3-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-1-benzofuran-2-yl]-4-oxobutanoate |
InChI |
InChI=1S/C25H21ClN2O7/c1-34-21(31)11-9-18(29)23-22(17-13-14(26)8-10-19(17)35-23)27-20(30)7-4-12-28-24(32)15-5-2-3-6-16(15)25(28)33/h2-3,5-6,8,10,13H,4,7,9,11-12H2,1H3,(H,27,30) |
InChI-Schlüssel |
FNGXKNIONZINKA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid](/img/structure/B15005187.png)
![4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B15005188.png)

![N-[4-(1-{[4-(acetylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B15005199.png)

![(2Z)-1-(3-methylphenyl)-2-(2,2,3-trimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)ethanone](/img/structure/B15005211.png)
![4-(5-{[1-(2-amino-2-oxoethyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1H-tetrazol-1-yl)benzamide](/img/structure/B15005219.png)
![3-(4-Methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B15005222.png)
![Ethyl 2-{[4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}acetate](/img/structure/B15005223.png)
![2-(4-Methylphenyl)naphtho[2,3-g][1,2]benzothiazole-3,6,11-trione](/img/structure/B15005237.png)
![5-({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B15005264.png)
![2-({(E)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B15005272.png)
![6-chloro-N-[(4-chlorophenyl)methyl]-2-methoxy-4-methylpyridine-3-carboxamide](/img/structure/B15005274.png)
![3-amino-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005275.png)
